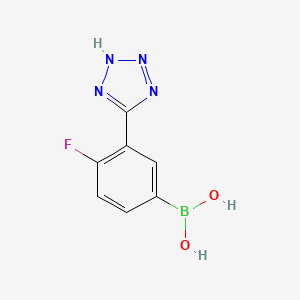

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

Description

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFN4O2 and a molecular weight of 207.96 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Properties

IUPAC Name |

[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN4O2/c9-6-2-1-4(8(14)15)3-5(6)7-10-12-13-11-7/h1-3,14-15H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELFJHZMQYCKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C2=NNN=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461232 | |

| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009303-56-3 | |

| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009303-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with sodium azide under specific conditions to form the tetrazole ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed reactions used to form carbon-carbon bonds.

Oxidation and Reduction:

Formation of Complexes: This compound can form complexes with various metal ions, which can be useful in catalysis and material science.

Scientific Research Applications

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid has several applications in scientific research:

Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them potential candidates for drug development.

Industry: This compound can be used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the coupling of aryl halides in Suzuki-Miyaura reactions . The tetrazole ring may also play a role in stabilizing the intermediate complexes formed during these reactions.

Comparison with Similar Compounds

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid can be compared with other boronic acids such as:

- 4-Fluoro-3-formylphenylboronic acid

- 2-Fluoro-3-hydroxyphenylboronic acid

- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their reactivity and applications. The presence of the tetrazole ring in this compound makes it unique and potentially more versatile in certain chemical reactions.

Biological Activity

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₆BFN₄O₂

- Molecular Weight : 207.96 g/mol

- Appearance : White to off-white solid

- CAS Number : 1009303-56-3

The biological activity of this compound primarily involves its interactions with various biomolecules, particularly enzymes. The boronic acid group facilitates reversible covalent bonding with serine residues in proteases, leading to enzyme inhibition. This mechanism is crucial in regulating cellular processes such as apoptosis and metabolic pathways.

Key Mechanisms:

- Inhibition of Proteasomes : The compound disrupts proteasome function, leading to the accumulation of misfolded proteins and activation of apoptotic pathways.

- Interaction with Metabolic Enzymes : It inhibits key enzymes like lactate dehydrogenase and hexokinase, altering metabolic flux and energy production.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. The compound's ability to inhibit proteasome activity is a significant contributor to its efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Proteasome inhibition and apoptosis induction |

| HeLa (Cervical Cancer) | 3.8 | Disruption of cell signaling pathways |

| A549 (Lung Cancer) | 4.5 | Induction of oxidative stress |

Case Studies

- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with varying concentrations of the compound led to significant apoptosis in MCF-7 cells, correlating with increased levels of pro-apoptotic markers.

- Animal Model Research : In vivo studies using xenograft models showed that administration of the compound resulted in tumor growth inhibition, supporting its potential as an anticancer agent.

Safety and Toxicity

While the compound shows promise in therapeutic applications, safety evaluations indicate it may cause skin irritation and serious eye damage upon exposure. The GHS hazard classifications include:

- Acute toxicity (Category 4)

- Serious eye damage/eye irritation (Category 2)

- Skin corrosion/irritation (Category 2)

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : Use a Suzuki-Miyaura coupling reaction, leveraging the boronic acid moiety for cross-coupling with halogenated tetrazole precursors. For example, describes analogous routes for fluorophenylboronic acids using aryl halides and palladium catalysts .

- Purification : Recrystallization from ethanol/water mixtures (as in for 4-fluorophenylboronic acid derivatives) or column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Monitor purity via HPLC (≥98% threshold) .

- Key Challenges : The tetrazole group’s sensitivity to acidic conditions requires pH control (neutral to mildly basic) during synthesis .

Q. How should researchers characterize this compound, and what spectral benchmarks are available?

Methodological Answer:

- NMR Spectroscopy : Compare and NMR data to structurally similar boronic acids (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid in ). The fluorine atom at position 4 will cause splitting patterns in aromatic protons .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H] ~ 247.04 g/mol). provides fragmentation patterns for fluorinated boronic acids .

- FTIR : Look for B–O stretching (~1340 cm) and tetrazole C–N vibrations (~1450 cm) .

Q. What are the optimal storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight, light-resistant containers (per for fluorophenylboronic acids) .

- Solvent Stability : Prepare stock solutions in anhydrous THF or DMSO (stored under nitrogen) to minimize boronic acid hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Parameters : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set (as in ) to calculate frontier molecular orbitals (FMOs). The tetrazole’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the boron center .

- Reactivity Prediction : Compare Fukui indices for the boron atom with analogous compounds (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid in ) to assess coupling efficiency .

Q. How can reaction yields be improved when introducing the tetrazole moiety?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh) or XPhos Pd G3 catalysts. notes that bulky ligands improve steric hindrance management in fluorinated systems .

- Solvent Optimization : Use DMF/HO mixtures (3:1) to balance solubility of boronic acid and tetrazole precursors. highlights aqueous compatibility for hydrazine derivatives .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts)?

Methodological Answer:

- Dynamic Effects : Consider tautomerism in the tetrazole ring (1H vs. 2H forms), which alters proton environments. Variable-temperature NMR (VT-NMR) can identify equilibrium states .

- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure (as done for 3-formylphenylboronic acid in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.